

(2,6-Dichlorophenyl)methanamine: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,6-Dichlorophenyl)methanamine

Cat. No.: B151010

[Get Quote](#)

(2,6-Dichlorophenyl)methanamine and its derivatives represent a cornerstone in the development of a diverse array of potent and selective bioactive molecules. The unique steric and electronic properties conferred by the 2,6-dichloro substitution pattern play a crucial role in defining the pharmacological activity of these compounds. This building block has been successfully incorporated into molecules targeting a range of biological entities, including kinases, G-protein coupled receptors, and enzymes, leading to the discovery of clinical candidates for various diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **(2,6-dichlorophenyl)methanamine** as a scaffold for the synthesis of novel therapeutic agents.

Application Notes

The 2,6-dichlorophenyl moiety is a privileged structural motif in medicinal chemistry. Its presence in a molecule can significantly influence its conformation, lipophilicity, and metabolic stability. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within protein binding pockets, contributing to enhanced affinity and selectivity. Furthermore, the steric bulk of the two chlorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.

Key therapeutic areas where this building block has proven invaluable include:

- Oncology: As a component of potent and selective kinase inhibitors targeting enzymes such as Src, Abl, and p38 MAP kinase, which are implicated in cancer cell proliferation, survival, and metastasis.
- Neuroscience: In the design of modulators for neurotransmitter receptors, such as the dopamine D1 receptor, offering potential treatments for neurodegenerative disorders like Parkinson's disease and dementia with Lewy bodies.
- Inflammatory Diseases: As a scaffold for inhibitors of key inflammatory mediators, such as p38 MAP kinase, which plays a central role in the production of pro-inflammatory cytokines.
- Enzyme Inhibition: In the development of selective inhibitors for enzymes like copper amine oxidases, which are involved in various physiological and pathological processes.

Featured Bioactive Molecules

This section details the synthesis and biological activity of several key bioactive molecules derived from the **(2,6-dichlorophenyl)methanamine** scaffold.

Kinase Inhibitors

A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has demonstrated significant anti-tumor activity in preclinical models.^[4] Src kinase is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and survival. Its aberrant activation is frequently observed in various human cancers.

Table 1: Biological Activity of the Src Kinase Inhibitor

Compound Name	Target	Activity Measurement	Value	Reference
[7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine	Src Kinase	Not Specified	Potent	[4]
4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenylamino]benzo[1][2][3]triazin-7-yl}phenol	VEGFr2, Src, YES	Not Specified	Dual Inhibitor	[5]

Derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one have been identified as potent inhibitors of Abl kinase.^{[6][7]} The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML).

One notable example is PD173955, which potently inhibits Bcr-Abl-dependent cell growth.^{[8][9][10]}

Table 2: Biological Activity of Abl Kinase Inhibitors

Compound Name	Target	Activity Measurement	Value	Reference
PD173955	Bcr-Abl	IC50 (Kinase Assay)	1-2 nM	[8][9][10]
PD173955	Bcr-Abl	IC50 (Cell Growth)	2-35 nM	[8][9][10]
PD173955	Src	IC50	22 nM	[8][11]
PD166326	Bcr-Abl	Not Specified	Most Potent	[9][10]

An analog of the clinical candidate VX-745, 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one, is a potent inhibitor of p38 mitogen-activated protein (MAP) kinase.[12][13] p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases.

Table 3: Biological Activity of p38 MAP Kinase Inhibitor

Compound Name	Target	Activity Measurement	Value	Reference
5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745)	p38α	IC50	10 nM	[14][15]
5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-b]pyridazin-6-one (VX-745)	p38β	IC50	220 nM	[14][15]

Dopamine D1 Receptor Positive Allosteric Modulator (PAM)

LY3154207 (Mevidalen) is a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor.[1][16] It is currently in Phase 2 clinical trials for the treatment of Lewy body dementia.[1][17] As a PAM, LY3154207 enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, offering a more nuanced modulation of dopaminergic signaling compared to direct agonists.[18][19]

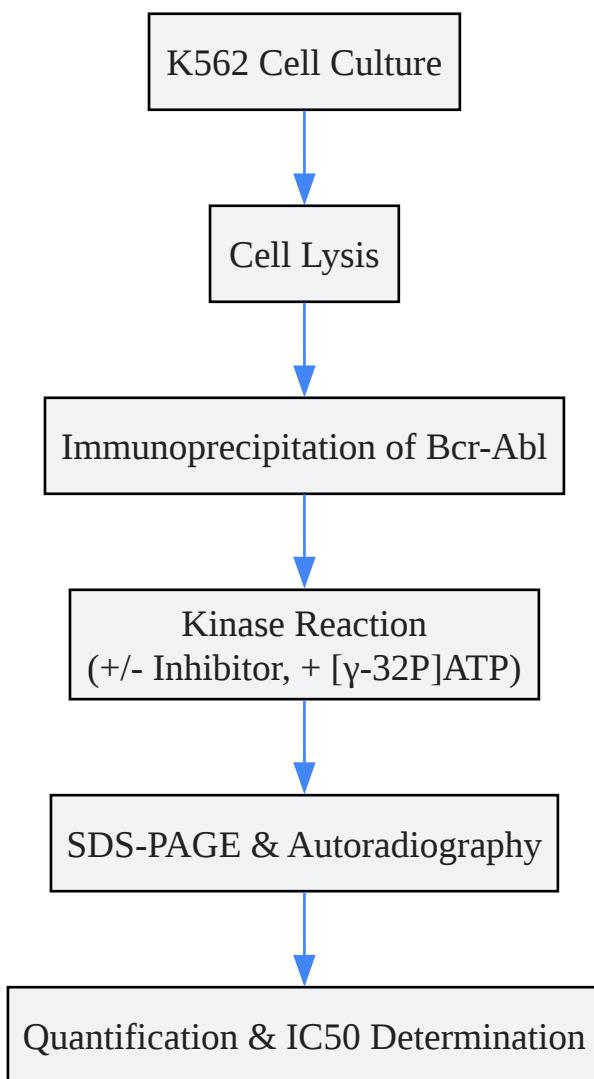
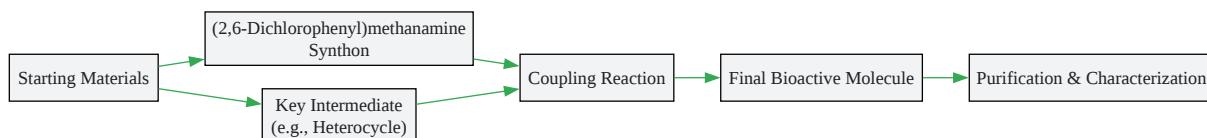
Table 4: Biological Activity of LY3154207

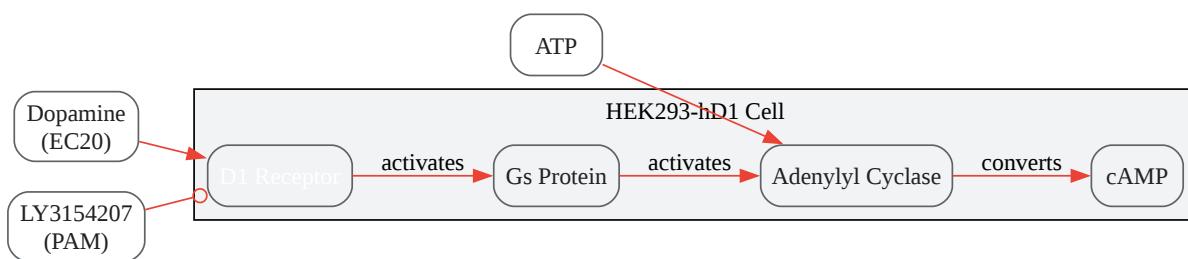
Compound Name	Target	Activity Measurement	Value	Reference
LY3154207	Human Dopamine D1 Receptor	EC50	3 nM	[20]

Copper Amine Oxidase Inhibitors

A series of 2,6-disubstituted benzylamine derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs).[\[2\]](#) These enzymes are involved in various physiological processes, including the metabolism of biogenic amines.

Table 5: Biological Activity of Copper Amine Oxidase Inhibitors



Compound Class	Target	Activity	Reference
2,6-disubstituted benzylamines	Copper Amine Oxidases	Reversible and Selective Inhibition	[2]


Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the featured bioactive molecules.

Synthesis Protocols

The synthesis of many bioactive molecules incorporating the **(2,6-dichlorophenyl)methanamine** scaffold often follows a convergent synthetic strategy. This typically involves the preparation of the **(2,6-dichlorophenyl)methanamine** core or a related synthon, followed by its coupling with another key intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of prodrug 4-chloro-3-(5-methyl-3-{{4-(2-pyrrolidin-1-ylethoxy)phenyl}amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) [mdpi.com]
- 13. An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog) [agris.fao.org]
- 14. selleckchem.com [selleckchem.com]
- 15. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mevidalen | ALZFORUM [alzforum.org]
- 18. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 19. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(2,6-Dichlorophenyl)methanamine: A Versatile Scaffold for Bioactive Molecules]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151010#2-6-dichlorophenyl-methanamine-as-a-building-block-for-bioactive-molecules\]](https://www.benchchem.com/product/b151010#2-6-dichlorophenyl-methanamine-as-a-building-block-for-bioactive-molecules)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com